(4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone is a chemical compound that features a brominated thiophene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Piperidine Derivative: 2-Methylpiperidine is synthesized through the alkylation of piperidine with methyl iodide.
Coupling Reaction: The brominated thiophene and the piperidine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
(4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π interactions with aromatic residues, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)(2-methylpiperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Methylthiophen-2-yl)(2-methylpiperidin-1-yl)methanone: Similar structure with a methyl group instead of bromine.
(4-Fluorothiophen-2-yl)(2-methylpiperidin-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated, methylated, or fluorinated analogs. This reactivity can be advantageous in specific synthetic applications and biological assays.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-8-4-2-3-5-13(8)11(14)10-6-9(12)7-15-10/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMYOCQEFOJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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